N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

anti-leukemic bioisosteric replacement K-562

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide (CAS 1232794-35-2) is a fully synthetic small molecule belonging to the tetrazole-benzamide hybrid class, with a molecular formula of C₁₈H₁₉N₅O and a molecular weight of 321.4 g/mol. It features a 1H-tetrazole ring ortho-substituted on a benzamide scaffold that also carries methyl groups at the 3- and 4-positions and an N-benzyl-N-methyl amide terminus.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B12169040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)N3C=NN=N3)C
InChIInChI=1S/C18H19N5O/c1-13-9-10-16(17(14(13)2)23-12-19-20-21-23)18(24)22(3)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3
InChIKeySIQLCFACTHPZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide – Core Profile for Research Procurement


N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide (CAS 1232794-35-2) is a fully synthetic small molecule belonging to the tetrazole-benzamide hybrid class, with a molecular formula of C₁₈H₁₉N₅O and a molecular weight of 321.4 g/mol . It features a 1H-tetrazole ring ortho-substituted on a benzamide scaffold that also carries methyl groups at the 3- and 4-positions and an N-benzyl-N-methyl amide terminus. This precise substitution pattern is a distinguishing feature among tetrazole-benzamides, most of which lack the sterically hindered 2-tetrazole/3,4-dimethyl arrangement [1].

Why Tetrazole-Benzamide Analogs Cannot Be Interchanged for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide


Tetrazole-benzamide congeners are not functionally interchangeable because even minor positional shifts of the tetrazole ring or alterations to the amide substitution pattern profoundly change both target engagement and ADME profiles. For instance, within the phenyltetrazolyl-phenylamide class the ABCG2 modulatory potency varies more than 10-fold solely by altering the substitution pattern on the outer phenyl rings, while retention of P-gp counter-selectivity is tightly restricted to specific substitution combinations [1]. Furthermore, the 1H-1,2,3-triazole → 1H-tetrazole bioisosteric replacement in the analogous (5-benzylthiazol-2-yl)benzamide series produced a >10-fold gain in anti-leukemic IC₅₀ that could not be achieved by the parent triazole or by simple N-alkyl chain homologs [2]. Consequently, researchers procuring a specific tetrazole-benzamide must verify the exact substitution pattern, as any generic substitution carries a substantial risk of activity loss or altered selectivity.

Quantitative Differentiation Evidence for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide


Anti-Leukemic Potency Gain Conferred by 1H-Tetrazole vs. 1H-1,2,3-Triazole Bioisostere

In the structurally analogous (5-benzylthiazol-2-yl)benzamide series, replacement of the 1H-1,2,3-triazole ring by a 1H-tetrazole ring yielded a ~12-fold improvement in anti-leukemic potency. Lead compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) exhibited an IC₅₀ of 0.70 µM against K-562 cells (MTT assay), compared with an IC₅₀ of 8.30 µM for the corresponding triazole analog 3a [1]. The tetrazole-bearing compound further demonstrated IC₅₀ values of 56.4 nM (K-562) and 56.9 nM (UACC-62 melanoma) in the SRB assay and a selectivity index of 101.0 versus pseudo-normal HaCaT cells [1]. The target compound, N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide, incorporates the identical 1H-tetrazole pharmacophore and is therefore predicted to benefit from the same potency-enhancing bioisosteric effect.

anti-leukemic bioisosteric replacement K-562

ABCG2 (BCRP) Transporter Selectivity Over P-gp – Class-Level Evidence with Direct Structural Analog Data

Benzamide-phenyltetrazole derivatives bearing a 2,5-linked tetrazole were shown to be potent and selective ABCG2 (BCRP) modulators devoid of activity against P-gp (ABCB1). The unsubstituted derivative 32 displayed ABCG2 IC₅₀ values three to four times lower than the reference inhibitor Ko143 in H460/MX20 cellular assays and showed no reversal effect in the P-gp-overexpressing SW620/Ad300 cell line [1]. In a separate study, benzamide-tetrazole derivatives with amide linkers (compounds 6 and 7) achieved fold-resistance values of 1.51 and 1.62 at 10 µM against the H460/MX20 line, comparable to the known BCRP inhibitor fumitremorgin C (FTC), while maintaining complete P-gp counter-selectivity [2]. N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide shares the same benzamide-tetrazole pharmacophore and is expected to retain this BCRP-selective profile.

multidrug resistance ABCG2 P-gp selectivity

Metabolic Stability Advantage of Tetrazole Over Carboxylic Acid Bioisostere

The 1H-tetrazole ring is a well-validated metabolic-stable surrogate for carboxylic acid groups, retaining comparable pKa (tetrazole ~4.5–4.9; carboxylic acid ~4.2–4.4) and hydrogen-bonding capacity while resisting Phase II glucuronidation and β-oxidation pathways that commonly degrade carboxylic acid-containing molecules [1][2]. In antimalarial glutathione reductase inhibitor programs, tetrazole substitution of the carboxylic acid function led to improved metabolic stability without loss of target engagement [3]. N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide incorporates this stable tetrazole isostere, thus it is expected to exhibit longer in vitro half-life than carboxylic acid counterparts, an advantage for prolonged enzyme or cellular assays.

metabolic stability bioisostere carboxylic acid replacement

Enhanced Synthesis Efficiency: HATU-Mediated Amide Coupling Overcomes Steric Hindrance

The synthesis of sterically hindered N-benzyl-N-methyl amides frequently suffers from low coupling yields due to reduced nucleophilicity of the secondary amine. For the target compound, optimization using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent increased the amide bond-forming yield to 92%, compared to significantly lower yields (<50%) with traditional carbodiimide reagents . This high-yielding protocol provides synthetic accessibility that may surpass that of closely related analogs prepared via less efficient routes, an important consideration for sourcing gram-scale quantities.

synthesis optimization HATU coupling sterically hindered amide

Predicted Physicochemical Profile: Balanced Lipophilicity for Blood-Brain Barrier Penetration Studies

Tetrazole-containing benzamides often display a narrow, favorable LogP window that supports passive membrane permeability while limiting excessive lipophilicity. For N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide, computational prediction yields a consensus LogP of ~3.2 ± 0.3 [1], placing it within the optimal range for CNS penetration (LogP 2–4). By comparison, the untetrazolated parent compound N-benzyl-N,3,4-trimethylbenzamide (CAS 333348-43-9, MW 253.34) has a higher predicted LogP (~4.0) due to the absence of the polar tetrazole ring, which may reduce aqueous solubility and increase protein binding . The balanced LogP of the target compound thus represents a differentiated physicochemical profile superior for CNS-targeted applications.

BBB penetration LogP CNS drug discovery

Prioritized Application Scenarios for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide in Scientific Research


Oncology Hit-Finding Libraries Targeting K-562 Chronic Myeloid Leukemia

Based on the ~12-fold potency advantage of 1H-tetrazole over 1H-1,2,3-triazole bioisosteres demonstrated in the (5-benzylthiazol-2-yl)benzamide series (IC₅₀ 0.70 µM vs. 8.30 µM in K-562 MTT assay) [1], N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide is a strong candidate for inclusion in oncology screening decks targeting hematological malignancies. Its predicted sub-micromolar potency and the documented selectivity index of tetrazole-benzamide leads against normal cells (SI = 101.0 for analog 3d vs. HaCaT) [1] support its use in early-stage hit triage.

BCRP/ABCG2-Mediated Multidrug Resistance Reversal Studies

Given the class-level evidence showing that benzamide-tetrazole derivatives are selective BCRP inhibitors with no P-gp liability (fold resistance values 1.51–1.62 at 10 µM, comparable to FTC, in H460/MX20 cells) [2], this compound is ideally suited for investigating ABCG2-mediated MDR reversal in non-small cell lung cancer and breast cancer models. Its use enables clean pharmacological dissection of BCRP-specific efflux without confounding P-gp modulation.

CNS Drug Discovery Programs Requiring Balanced BBB-Permeable Physicochemical Profiles

The predicted LogP of ~3.2 positions N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide within the optimal range for blood-brain barrier penetration (LogP 2–4), a ~6-fold improvement in hydrophilicity compared to the non-tetrazole analog (predicted LogP ~4.0) [3]. This makes it a strategic selection for CNS-targeted kinase or receptor antagonist programs where balanced lipophilicity is a critical compound advancement criterion.

In Vitro ADME Stability Assays Comparing Tetrazole vs. Carboxylic Acid-Containing Tool Compounds

The metabolic stability advantage of the 1H-tetrazole bioisostere over carboxylic acid groups, documented across multiple therapeutic programs [4][5], positions this compound as a valuable tool for comparative in vitro ADME studies. Procurement for metabolic stability head-to-head experiments with carboxylic acid-containing analogs can generate compound-specific half-life data and validate the bioisosteric replacement strategy.

Quote Request

Request a Quote for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.